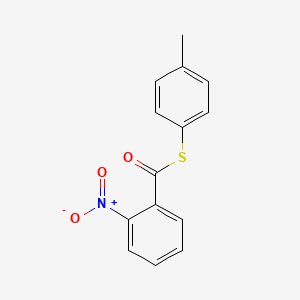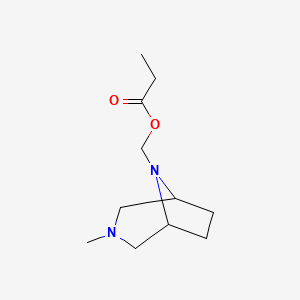
(6-Pyrazol-1-yl-pyridin-2-yl)-quinolin-6-yl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Pyrazol-1-yl-pyridin-2-yl)-quinolin-6-yl-amine is a heterocyclic compound that features a unique structure combining pyrazole, pyridine, and quinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and coordination properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Pyrazol-1-yl-pyridin-2-yl)-quinolin-6-yl-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.
Pyridine Ring Formation: The pyridine ring is introduced via condensation reactions with appropriate reagents.
Quinoline Ring Formation: The quinoline moiety is synthesized through Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of corresponding quinoline N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Chemistry:
Coordination Chemistry: The compound acts as a ligand in coordination complexes with transition metals, exhibiting interesting magnetic and electronic properties.
Biology and Medicine:
Anticancer Research: The compound has shown potential as an inhibitor of certain cancer cell lines, making it a candidate for anticancer drug development.
Antimicrobial Activity: Studies have indicated its effectiveness against various microbial strains, suggesting its use in developing new antimicrobial agents.
Industry:
Mecanismo De Acción
The mechanism of action of (6-Pyrazol-1-yl-pyridin-2-yl)-quinolin-6-yl-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
(6-Pyrazol-1-yl-pyridin-2-yl)-quinoline: Similar structure but lacks the amine group.
(6-Imidazo[1,2-a]pyridin-6-yl)quinazoline: Another heterocyclic compound with similar biological activities.
Uniqueness:
Structural Features: The presence of both pyrazole and quinoline moieties in a single molecule.
Biological Activity: Enhanced activity due to the combined effects of different functional groups.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C17H13N5 |
|---|---|
Peso molecular |
287.32 g/mol |
Nombre IUPAC |
N-(6-pyrazol-1-ylpyridin-2-yl)quinolin-6-amine |
InChI |
InChI=1S/C17H13N5/c1-5-16(21-17(6-1)22-11-3-10-19-22)20-14-7-8-15-13(12-14)4-2-9-18-15/h1-12H,(H,20,21) |
Clave InChI |
ITTPMGOIZGANNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)N2C=CC=N2)NC3=CC4=C(C=C3)N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate](/img/structure/B13941804.png)



![3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13941819.png)



![5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine](/img/structure/B13941848.png)




